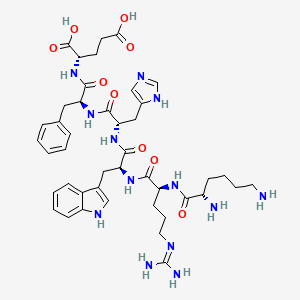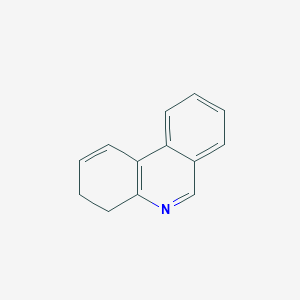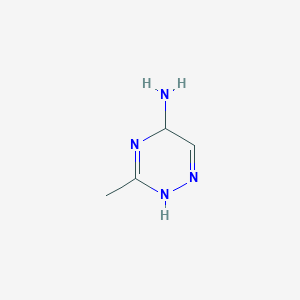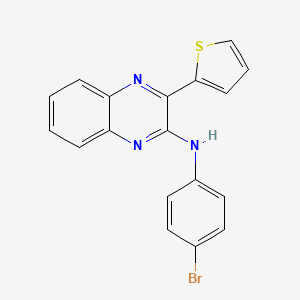![molecular formula C22H20N2O4 B14219577 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- CAS No. 821794-48-3](/img/structure/B14219577.png)
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-2-nitroaniline with benzaldehyde derivatives under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then subjected to further reactions, such as reduction and acylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Concentrated sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino, nitro, and halogenated compounds, depending on the specific reaction conditions used.
Aplicaciones Científicas De Investigación
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanone, 3-[(4-nitrophenyl)amino]-1,3-diphenyl-
- 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-
- 1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-
Uniqueness
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
821794-48-3 |
|---|---|
Fórmula molecular |
C22H20N2O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-(4-methoxy-2-nitroanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20N2O4/c1-28-18-12-13-19(21(14-18)24(26)27)23-20(16-8-4-2-5-9-16)15-22(25)17-10-6-3-7-11-17/h2-14,20,23H,15H2,1H3 |
Clave InChI |
NYNJDBCHJUNZFV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)

![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)



![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)

